N-(3-chloro-4-methylphenyl)-2-(4-cyano-1-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazol-2-yl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(4-cyano-1-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-methylphenyl group and a cyano-oxo-tetrahydropyrido-benzimidazolyl group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-cyano-1-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 3-chloro-4-methylphenylamine, which is then reacted with various intermediates to form the final compound. Common reagents used in these reactions include acetic anhydride, cyanogen bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(4-cyano-1-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(4-cyano-1-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-cyano-1-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may interfere with cellular signaling pathways, resulting in the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-(4-cyano-1-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazol-2-yl)acetamide: shares similarities with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific chemical structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H17ClN4O2 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-cyano-1-oxo-3,5-dihydro-2H-pyrido[1,2-a]benzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C21H17ClN4O2/c1-12-6-7-15(10-16(12)22)24-19(27)9-13-8-14(11-23)20-25-17-4-2-3-5-18(17)26(20)21(13)28/h2-7,10,13,25H,8-9H2,1H3,(H,24,27) |
InChI Key |
MVCDRXGLGHOITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CC(=C3NC4=CC=CC=C4N3C2=O)C#N)Cl |
Origin of Product |
United States |
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